44S7GN2Udj
Description
Key issues include:
- Absence in literature: No matches were found in the provided evidence, which includes extensive chemical synthesis methods (), reagent specifications (), and analytical protocols ().
- Potential misinterpretation: The identifier may represent a typographical error, internal laboratory code, or non-chemical entity (e.g., a machine learning model parameter, as in –5).
Properties
CAS No. |
2230254-48-3 |
|---|---|
Molecular Formula |
C77H119AcN22O22S2-3 |
Molecular Weight |
1994.1 g/mol |
IUPAC Name |
actinium-225;2-[4-[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C77H122N22O22S2.Ac/c1-47(2)39-55(71(114)88-50(67(81)110)24-38-123(3,120)121)87-62(102)42-85-68(111)57(41-49-15-12-37-122-49)93-72(115)56(40-48-13-5-4-6-14-48)92-70(113)51(20-22-60(79)100)89-69(112)52(21-23-61(80)101)90-73(116)58-18-10-28-99(58)76(119)54(16-7-8-25-78)91-74(117)59-19-11-27-98(59)75(118)53(17-9-26-84-77(82)83)86-63(103)43-94-29-31-95(44-64(104)105)33-35-97(46-66(108)109)36-34-96(32-30-94)45-65(106)107;/h4-6,12-15,37,47,50-59H,7-11,16-36,38-46,78H2,1-3H3,(H2,79,100)(H2,80,101)(H2,81,110)(H,85,111)(H,86,103)(H,87,102)(H,88,114)(H,89,112)(H,90,116)(H,91,117)(H,92,113)(H,93,115)(H,104,105)(H,106,107)(H,108,109)(H4,82,83,84);/p-3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-;/m0./s1/i;1-2 |
InChI Key |
FYCSBMJAVZAESZ-BCAUDCSCSA-K |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CS1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[225Ac] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CS1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ac] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds: Hypothetical Framework
If "44S7GN2Udj" were a novel compound, a rigorous comparison would require the following data, none of which is available:
Table 1: Required Data for Comparative Analysis
Key Challenges :
- Structural ambiguity: Without a molecular structure, reactivity, stability, and functional groups cannot be inferred.
- Experimental validation : Analytical methods (e.g., HPLC in , spectral data in ) are prerequisites for comparative studies.
- Regulatory compliance : Substance identification guidelines () require explicit documentation of constituents, which is absent here.
Research Findings and Limitations
Evidence-Based Insights :
- Chemical synthesis : details protocols for analogous compounds (e.g., 2-(4-nitrophenyl)benzimidazole), emphasizing catalyst reuse and green chemistry principles. These methods could theoretically apply to "44S7GN2Udj" if its synthesis were analogous.
- Analytical rigor : Studies like (HPLC for carbonyl compounds) and (substance identification) highlight the necessity of reproducible data, which is missing for "44S7GN2Udj."
- Machine learning parallels : While unrelated to chemistry, –5 demonstrate the importance of transparent methodologies and benchmarking—principles equally critical for chemical research.
Critical Gaps :
- No spectral, chromatographic, or crystallographic data exists to validate the compound’s identity or purity.
- Safety and handling protocols () cannot be established without hazard classifications.
Recommendations for Further Investigation
Verify the identifier : Confirm whether "44S7GN2Udj" is a chemical compound, a typographical error, or an internal code.
Consult regulatory databases : Cross-reference with ECHA (), USP-NF (), and PubChem.
Reproduce synthetic pathways : If hypothetical, apply methods from (e.g., A-FGO catalysis) to synthesize and characterize the compound.
Publish foundational data : Adhere to guidelines in , and 16 for experimental reporting and peer review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
